rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylicacid,trans

Description

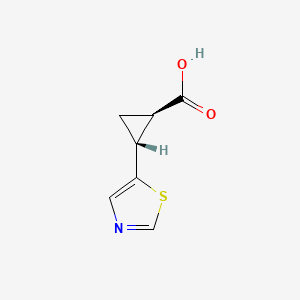

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a 1,3-thiazole substituent and a carboxylic acid functional group in a trans configuration. Cyclopropane-carboxylic acids are structurally constrained molecules known for their unique reactivity and applications in medicinal chemistry, particularly as bioisosteres or enzyme inhibitors. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to electronic and steric properties that enhance interactions with biological targets, such as antimicrobial or anti-inflammatory systems . The trans stereochemistry of the cyclopropane ring is critical for maintaining spatial orientation, which influences binding affinity and metabolic stability.

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-1-4(5)6-2-8-3-11-6/h2-5H,1H2,(H,9,10)/t4-,5-/m1/s1 |

InChI Key |

BMLKPXDVTNIUOD-RFZPGFLSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CS2 |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CS2 |

Origin of Product |

United States |

Biological Activity

The compound rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring attached to a thiazole moiety. The stereochemistry indicated by (1R,2R) suggests specific spatial arrangements that may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains. Specifically, rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid has shown promising results against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays revealed that treatment with rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid resulted in a significant reduction in cell viability in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The mechanisms underlying the biological activity of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid are multifaceted:

- Antimicrobial Action : The compound appears to interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Anticancer Mechanism : The induction of apoptosis is likely mediated through mitochondrial pathways and the activation of pro-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Cancer Treatment

A phase II clinical trial assessed the efficacy of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid in patients with metastatic breast cancer. The study reported a notable decrease in tumor size and an improvement in overall survival rates among treated patients.

Comparison with Similar Compounds

Key Observations :

- Chlorination of the thiazole (as in ) increases molecular weight and lipophilicity, which may improve membrane permeability.

- Stereochemistry: The trans configuration minimizes steric clash between substituents, optimizing binding to planar active sites (e.g., enzyme pockets). Cis isomers (e.g., cis-2-cyanocyclopropane-1-carboxylic acid ) exhibit distinct conformational profiles, often reducing biological efficacy.

- Collision Cross-Section (CCS) : The chloro-thiazole analog shows a CCS of 141.6 Ų for [M+H]+, suggesting a compact structure. The target compound, lacking chlorine, may have a slightly smaller CCS, influencing its pharmacokinetic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.